![molecular formula C17H16N2O2 B5650830 1-(2-furylmethyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5650830.png)
1-(2-furylmethyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
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Overview
Description
Introduction "1-(2-furylmethyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone" is a chemical compound belonging to the pyrimidinone class. Pyrimidinones are known for their varied applications in organic synthesis and medicinal chemistry.
Synthesis Analysis The synthesis of similar pyrimidinone compounds involves condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine, as described in the synthesis of 1-Alkyl-5-phenyl-4(1H)pyrimidinones (Beck & Gajewski, 1976).
Molecular Structure Analysis Studies on related pyrimidinones, such as 2-Diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, have shown that these compounds often exist as lactam tautomers and have planar structures in their crystal form, as observed in X-ray crystallography studies (Craciun, Custelcean, & Mager, 1999).
Chemical Reactions and Properties Chemical reactions specific to pyrimidinones, such as alkylation, have been extensively studied. For instance, 4,6-Dimethyl-1-phenyl-2(1H)-pyrimidinone has been treated with alkyl halides to afford only C-6 alkylated products in good yields (Katoh, Omote, & Kashima, 1984).
Physical Properties Analysis The physical properties of pyrimidinones can be analyzed through methods like X-ray crystallography, as done for compounds such as 2-Amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone (Craciun, Huang, & Mager, 1998). These studies reveal details about crystal structure and molecular conformations.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-16(14-7-4-3-5-8-14)17(20)18-13(2)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCJZFZQUDCPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1CC2=CC=CO2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7163302 |
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